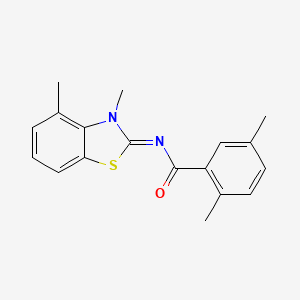

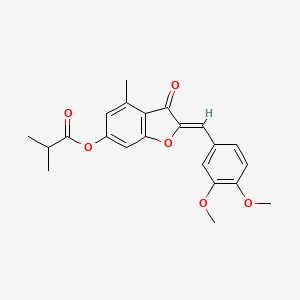

N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-2,5-dimethylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-2,5-dimethylbenzamide, also known as DMF-2, is a fluorescent probe used in biological research. It is known for its ability to selectively bind to amyloid fibrils and has been used in the study of amyloid-related diseases such as Alzheimer's and Parkinson's.

Scientific Research Applications

1. Building Blocks in the Synthesis of Semiconductors for Plastic Electronics The thiazolo[5,4-d]thiazole fused (bi)heterocycle, which is a part of the compound, is an electron deficient system with high oxidative stability and a rigid planar structure. This enables efficient intermolecular π–π overlap, making it a promising building block in the synthesis of semiconductors for plastic electronics .

Organic Photovoltaics

The compound’s parent thiazolo[5,4-d]thiazole moiety possesses appealing features towards applications in organic electronics, notably in the field of organic photovoltaics .

Material Science

The compound has potential applications in material science, particularly in the development of aryl-functionalized thiazolo[5,4-d]thiazole derivatives, which expand the conjugated backbone of the semiconducting material .

Green Chemistry

The compound could be used in the synthesis of benzo[4,5]imidazo[1,2-a]pyrimidines and 2,3-dihydroquinazolin-4(1H)-ones under metal-free and solvent-free conditions, contributing to the advancement of green chemistry .

Pharmaceutical Synthesis

The compound could be used in the synthesis of biologically active compounds, which are backbones of various pharmaceutical drugs with applications including anticancer, anti-inflammatory, antibacterial, and antifungal activities .

Catalyst in Chemical Reactions

The compound could be used as a catalyst in chemical reactions, particularly in the synthesis of benzo[4,5]imidazo[1,2-a]pyrimidines and 2,3-dihydroquinazolin-4(1H)-ones .

properties

IUPAC Name |

N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-2,5-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2OS/c1-11-8-9-12(2)14(10-11)17(21)19-18-20(4)16-13(3)6-5-7-15(16)22-18/h5-10H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIZGQUXUUYXTKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)N=C2N(C3=C(C=CC=C3S2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3-[({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}sulfonyl)amino]benzenecarboxylate](/img/structure/B2716854.png)

![4-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2716856.png)

![N-((2-morpholinopyrimidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2716860.png)

![3-{5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3,4-thiadiazol-2-yl}-1-(2-chlorophenyl)urea](/img/structure/B2716862.png)

![2,4-dichloro-N-[(1Z,3E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-{[(2,6-dichlorophenyl)methoxy]imino}prop-1-en-1-yl]aniline](/img/structure/B2716865.png)

![2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B2716866.png)

![5-chloro-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2716867.png)

![2-benzyl-4-[4-(benzyloxy)phenyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2716872.png)

![Tert-butyl 2-(4-chloro-1,3,5-triazin-2-yl)-2,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B2716876.png)